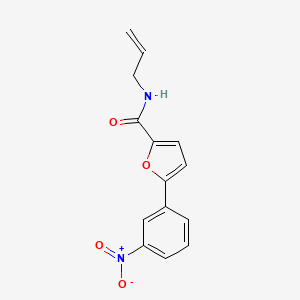

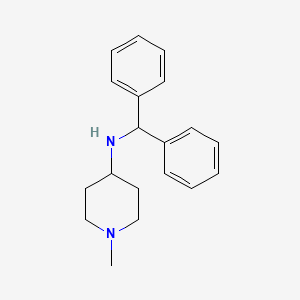

![molecular formula C22H31N3O B5195874 N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-isopropyl-4-piperidinamine](/img/structure/B5195874.png)

N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-isopropyl-4-piperidinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-isopropyl-4-piperidinamine, commonly known as N-{2-(dimethylamino)-ethyl}-4-(4-fluorophenyl)-piperidine-1-carboxamide (FDP), is a synthetic compound that has shown potential in various scientific research applications.

Mechanism of Action

N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-isopropyl-4-piperidinamine acts as a competitive antagonist of the α7 nAChR, binding to the receptor and preventing the binding of acetylcholine. This results in the inhibition of the receptor's ion channel activity, leading to a decrease in intracellular calcium levels and the inhibition of downstream signaling pathways. The inhibition of the α7 nAChR by N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-isopropyl-4-piperidinamine has been shown to have various physiological effects, including the modulation of synaptic plasticity, the regulation of inflammation, and the modulation of pain perception.

Biochemical and Physiological Effects

N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-isopropyl-4-piperidinamine has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of inflammation, and the modulation of pain perception. N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-isopropyl-4-piperidinamine has been shown to enhance synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to changes in neural activity. N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-isopropyl-4-piperidinamine has also been shown to regulate inflammation by inhibiting the production of pro-inflammatory cytokines, which are signaling molecules that play a crucial role in the immune response. Finally, N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-isopropyl-4-piperidinamine has been shown to modulate pain perception by inhibiting the transmission of pain signals from the periphery to the central nervous system.

Advantages and Limitations for Lab Experiments

N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-isopropyl-4-piperidinamine has several advantages for lab experiments, including its selectivity for the α7 nAChR and its ability to modulate various physiological processes. However, N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-isopropyl-4-piperidinamine also has several limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations must be taken into consideration when designing experiments using N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-isopropyl-4-piperidinamine.

Future Directions

There are several future directions for research involving N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-isopropyl-4-piperidinamine, including its potential use as a therapeutic agent for various neurological and inflammatory disorders. N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-isopropyl-4-piperidinamine has been shown to have potential as a treatment for Alzheimer's disease, schizophrenia, and chronic pain. Additionally, further research is needed to understand the long-term effects of N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-isopropyl-4-piperidinamine on physiological processes and to develop more effective methods for delivering N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-isopropyl-4-piperidinamine to target tissues.

Conclusion

In conclusion, N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-isopropyl-4-piperidinamine is a synthetic compound that has shown potential in various scientific research applications. Its ability to selectively inhibit the α7 nAChR makes it a valuable tool for studying the role of this receptor in various physiological processes. N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-isopropyl-4-piperidinamine has several advantages for lab experiments, but its limitations must be taken into consideration when designing experiments. Finally, there are several future directions for research involving N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-isopropyl-4-piperidinamine, including its potential use as a therapeutic agent for various neurological and inflammatory disorders.

Synthesis Methods

The synthesis of N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-isopropyl-4-piperidinamine involves several steps, including the reaction of 2,6-dimethylphenol with 3-chloromethylpyridine to produce 2-(2,6-dimethylphenoxy)-3-pyridinylmethanol. This intermediate is then reacted with N-isopropylpiperazine and 4-fluorobenzoyl chloride to produce N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-isopropyl-4-piperidinamine. The synthesis of N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-isopropyl-4-piperidinamine is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-isopropyl-4-piperidinamine has shown potential in various scientific research applications, including its use as a selective inhibitor of the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel that plays a crucial role in various physiological processes, including learning and memory, attention, and pain perception. N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-isopropyl-4-piperidinamine has been shown to selectively inhibit the α7 nAChR without affecting other nAChR subtypes, making it a valuable tool for studying the role of the α7 nAChR in various physiological processes.

properties

IUPAC Name |

N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-1-propan-2-ylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O/c1-16(2)25-13-10-20(11-14-25)24-15-19-9-6-12-23-22(19)26-21-17(3)7-5-8-18(21)4/h5-9,12,16,20,24H,10-11,13-15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMRXEHGIBIPXTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC2=C(C=CC=N2)CNC3CCN(CC3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

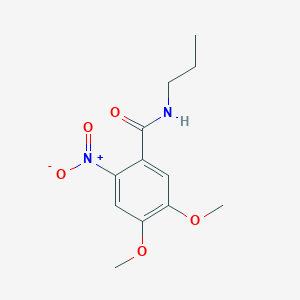

![5-[bis(5-ethyl-2-furyl)methyl]-6-nitro-1,3-benzodioxole](/img/structure/B5195804.png)

![3-[(4,6-dimethyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)methyl]-1-methylpyridinium iodide](/img/structure/B5195834.png)

![1-[7-(4-bromophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl]ethanone](/img/structure/B5195846.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5195856.png)

![[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl phenylcarbamate](/img/structure/B5195865.png)

![2-chloro-4-{5-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5195880.png)

![N-(4-fluorobenzyl)-3-{1-[(2,2,2-trifluoroethyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B5195881.png)

![6-(cyclopentylamino)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]nicotinamide](/img/structure/B5195882.png)